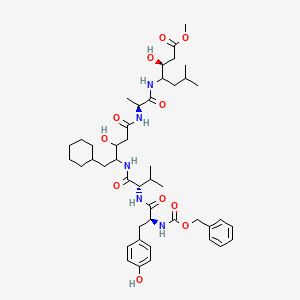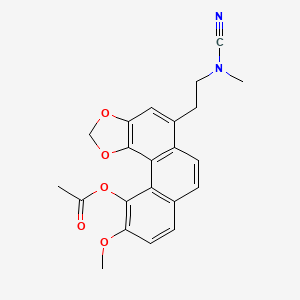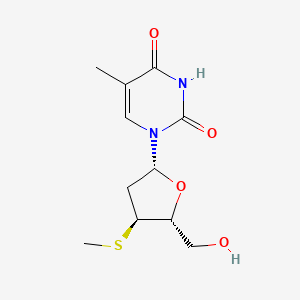
Diethanolammonium linoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethanolammonium linoleate is an ionic compound and a room-temperature ionic liquid. It is known for its use as an environmentally friendly surfactant and corrosion inhibitor . This compound is derived from linoleic acid, a polyunsaturated omega-6 fatty acid, and diethanolamine, an organic compound with two hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethanolammonium linoleate can be synthesized through the neutralization reaction between linoleic acid and diethanolamine. The reaction typically involves mixing equimolar amounts of linoleic acid and diethanolamine in a solvent such as ethanol or methanol. The mixture is then heated to around 60-70°C and stirred until the reaction is complete, forming this compound and water as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as filtration and distillation to remove any unreacted starting materials and byproducts .
Chemical Reactions Analysis
Types of Reactions: Diethanolammonium linoleate can undergo various chemical reactions, including:
Oxidation: The linoleate moiety can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield saturated derivatives.
Substitution: The hydroxyl groups in diethanolamine can participate in substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid derivatives.
Substitution: Ester or ether derivatives depending on the substituent.
Scientific Research Applications
Diethanolammonium linoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Investigated for its potential as a biocompatible surfactant in biological systems.
Medicine: Explored for its use in drug delivery systems due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of diethanolammonium linoleate involves its ability to reduce surface tension and form micelles. This property makes it effective as a surfactant and emulsifier. The linoleate moiety can interact with lipid membranes, potentially altering their properties and affecting cellular processes. Additionally, the compound’s ionic nature allows it to interact with charged surfaces, providing corrosion inhibition .
Comparison with Similar Compounds
Diethanolammonium oleate: Similar in structure but derived from oleic acid.
Diethanolammonium palmitate: Derived from palmitic acid, a saturated fatty acid.
Diethanolammonium stearate: Derived from stearic acid, another saturated fatty acid.
Uniqueness: Diethanolammonium linoleate is unique due to its polyunsaturated linoleate moiety, which imparts different physical and chemical properties compared to its saturated counterparts. This makes it particularly useful in applications requiring lower melting points and higher reactivity .
Properties
CAS No. |
59231-42-4 |
|---|---|
Molecular Formula |
C22H43NO4 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);5-7H,1-4H2/b7-6-,10-9-; |
InChI Key |
NDCLVTJDWUOUEE-NBTZWHCOSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(CO)NCCO |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


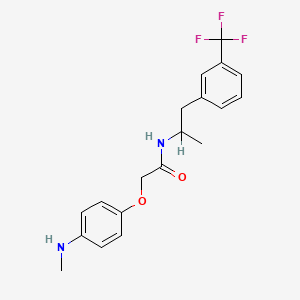

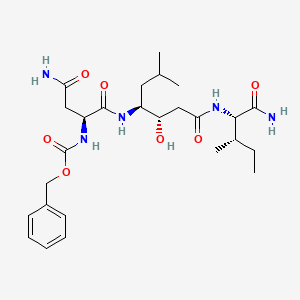
![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)



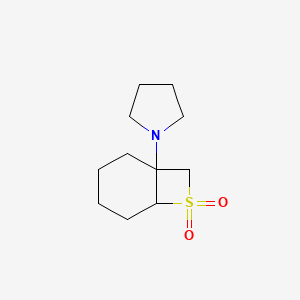
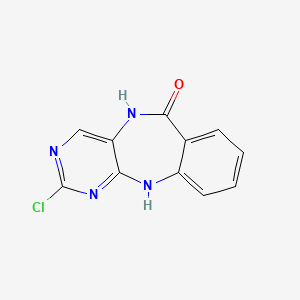
![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
